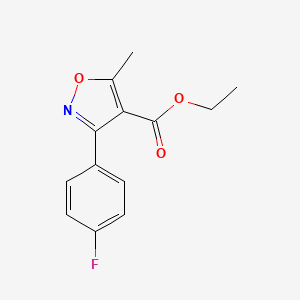

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 954230-39-8) is an isoxazole derivative with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 249.24 g/mol . It features a fluorophenyl substituent at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position of the isoxazole ring. The compound has a melting point of 58–59°C and is used in pharmaceutical and agrochemical research due to its heterocyclic scaffold . Its synthesis typically involves condensation reactions followed by purification via silica gel chromatography . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions like P261 (avoid inhalation) and P305+P351+P338 (eye rinse) .

Propriétés

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624545 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954230-39-8 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Ethyl-5-methylisoxazole-4-carboxylate Core

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester

Ethylacetoacetate is reacted with triethylorthoformate and acetic anhydride at elevated temperatures (typically 75–150 °C, preferably 100–110 °C) to form ethyl ethoxymethyleneacetoacetic ester. This step involves a condensation reaction that sets the stage for isoxazole ring formation.

Step 2: Cyclization to Isoxazole Ring

The ethyl ethoxymethyleneacetoacetic ester is then reacted with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt at low temperatures (−20 °C to 10 °C, optimally around −5 °C). This reaction forms the isoxazole ring, yielding crude ethyl-5-methylisoxazole-4-carboxylate.

Step 3: Purification

The crude product is purified by extraction and solvent removal techniques, such as dichloromethane extraction, washing with brine, drying over anhydrous sodium sulfate, and rotary evaporation, to obtain the pure ethyl-5-methylisoxazole-4-carboxylate intermediate.

Esterification and Final Product Formation

The ethyl ester functionality is generally retained throughout the synthesis, but in some cases, esterification steps may be employed to convert carboxylic acid intermediates back to the ethyl ester form.

The final product, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, is isolated by crystallization or chromatographic purification to achieve high purity suitable for pharmaceutical applications.

| Step | Reaction Components | Conditions | Notes |

|---|---|---|---|

| 1 | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150 °C (preferably 100–110 °C) | Formation of ethyl ethoxymethyleneacetoacetic ester |

| 2 | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate | −20 °C to 10 °C (optimal −5 °C) | Cyclization to isoxazole ring |

| 3 | Extraction solvents (dichloromethane, brine), drying agents | Room temperature | Purification of crude product |

| 4 | Isoxazole intermediate, 4-fluorophenyl precursor | Variable, depending on coupling method | Introduction of 4-fluorophenyl substituent |

| 5 | Carboxylic acid intermediates, ethanol (if esterification needed) | Acidic or basic conditions | Esterification to ethyl ester if required |

The use of hydroxylamine sulfate instead of hydroxylamine hydrochloride in the cyclization step significantly improves reaction clarity and reduces isomeric impurities, enhancing product purity.

Reverse addition techniques and controlled stirring during coupling steps minimize by-product formation such as CATA (a known impurity in related syntheses).

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential analytical tools used to monitor reaction progress and confirm the structure and purity of intermediates and final products.

Reported yields for the cyclization step to form ethyl-5-methylisoxazole-4-carboxylate are approximately 85% crude yield, with further purification improving overall product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. Research has indicated its potential in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to interact with biological targets involved in these diseases .

Case Study: Neuroprotective Agents

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, compounds synthesized from this compound were evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in vitro. These findings suggest a promising avenue for developing new therapies for neurodegenerative diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control. Its bioactive properties contribute to effective pest management solutions while minimizing environmental impact. The compound's fluorinated phenyl group enhances its biological activity against various pests .

Case Study: Pesticide Formulation

A study focused on the synthesis of novel pesticides incorporating this compound showed significant efficacy against common agricultural pests. The formulations demonstrated lower toxicity to non-target organisms compared to traditional pesticides, highlighting the compound's potential for sustainable agricultural practices .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers with improved thermal stability and mechanical properties. Its unique structure allows for the development of materials that can withstand higher temperatures and mechanical stress .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its role as an inhibitor provides insights into the mechanisms of various biological processes, facilitating the development of new therapeutic strategies .

Case Study: Enzyme Inhibition Studies

In biochemical assays, derivatives of this compound were tested for their inhibitory effects on specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. The results indicated that certain derivatives effectively reduced enzyme activity, suggesting their potential as therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. Its use aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analyses .

Data Table: Applications of this compound

| Field | Application |

|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders |

| Agricultural Chemistry | Pesticide formulation |

| Material Science | Development of advanced polymers |

| Biochemical Research | Enzyme inhibition studies |

| Analytical Chemistry | Standard reference material |

Mécanisme D'action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

Ethyl 3-(4-Bromothiophen-2-yl)-5-Methylisoxazole-4-Carboxylate

- Structure : Replaces the fluorophenyl group with a 4-bromothiophene moiety.

- Properties: Bromine increases molecular weight (MW: ~318.13 g/mol) and polarizability compared to fluorine.

- Synthesis : Similar esterification and hydrolysis steps but requires brominated intermediates .

Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate

- Structure : Contains a bromomethyl group at the 5-position and a phenyl group at the 3-position.

- The phenyl group increases hydrophobicity compared to fluorophenyl .

- Applications : Used to synthesize Schiff bases via microwave-assisted reactions .

Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate

- Structure : Features a methylthiophene substituent.

- Properties: Methylation on thiophene improves solubility in nonpolar solvents. The electron-donating methyl group contrasts with the electron-withdrawing fluorine in the target compound .

Heterocycle Modifications

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Structure : Replaces isoxazole with thiazole and introduces a trifluoromethylphenyl group.

- Properties : Thiazole’s sulfur atom enhances metabolic stability. The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity compared to fluorine .

- Applications : Explored in materials science for its electronic properties .

Complex Ring Systems

Ethyl 3-(9-Chloro-10-Oxo-9,10-Dihydro-Anthracen-9-yl)-5-Methylisoxazole-4-Carboxylate

- Structure : Integrates an anthracene moiety.

- Properties: The fused aromatic system increases molecular weight (MW: ~423.87 g/mol) and π-stacking capability.

Fluorine Positional Isomers

Ethyl 3-(2-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate

- Structure : Fluorine at the 2-position of the phenyl ring.

- Electronic effects remain similar .

Ethyl 5-(4-Fluoro-2-Methylphenyl)Isoxazole-3-Carboxylate

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances binding to electron-rich biological targets compared to bromine or methyl groups .

- Bioactivity : Fluorophenyl analogs are prioritized in drug discovery for their balance of electronegativity and metabolic stability. Thiazole derivatives, however, show superior enzyme inhibition in some cases .

- Synthetic Flexibility : Brominated or methylated analogs enable diverse functionalization, while anthracene-containing systems require specialized purification .

Activité Biologique

Overview

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a 4-fluorophenyl group enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.24 g/mol

- Structure : Contains an ethyl ester functional group, a methyl group on the isoxazole ring, and a fluorinated phenyl substituent.

The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various biological targets including:

- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors, influencing pharmacokinetic properties.

Research indicates that compounds with isoxazole rings often exhibit significant biological activities such as anti-inflammatory, antibacterial, and anticancer effects, suggesting that this compound may share similar properties.

Antibacterial and Anti-inflammatory Properties

Studies have highlighted the potential of isoxazole derivatives in exhibiting antibacterial and anti-inflammatory activities. For instance, the structural features of this compound may lead to:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of cytokines such as TNF-alpha and IL-6.

- Antibacterial Activity : The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis processes.

Case Studies and Research Findings

-

Study on Isoxazole Derivatives :

A study evaluated various isoxazole derivatives for their biological activities. Compounds similar to this compound exhibited promising results against bacterial strains, indicating a potential for development as antibacterial agents . -

Antioxidant Activity :

Research has shown that certain isoxazole derivatives possess antioxidant properties. Testing on models such as C. elegans and human fibroblasts demonstrated that these compounds can mitigate oxidative stress, which could be relevant for therapeutic applications . -

In Vitro Studies :

In vitro assays have been conducted to assess the cytotoxic effects of isoxazoles on various cancer cell lines. This compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for cancer therapy .

Data Table: Biological Activities of Related Isoxazole Compounds

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how is structural confirmation performed?

- Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted β-ketoesters and hydroxylamine derivatives. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving bond lengths, angles, and torsion angles. For example, SC-XRD analysis of a closely related isoxazole derivative revealed a planar isoxazole ring with a dihedral angle of 12.3° between the fluorophenyl substituent and the heterocyclic core .

- Key Data :

- Bond length (C=O): 1.212 Å

- Dihedral angle (fluorophenyl/isoxazole): 12.3°

Q. Which spectroscopic techniques are most effective for characterizing purity and functional groups in this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H] at m/z 250.1) and detects impurities.

- FT-IR : Identifies carbonyl (C=O stretch at ~1700 cm) and isoxazole ring vibrations (C-O-C at ~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of fluorophenyl-isoxazole derivatives?

- Methodology :

- Dose-Response Analysis : Compare EC values across studies to identify concentration-dependent discrepancies.

- Target Profiling : Use kinase inhibition assays (e.g., COX-2 or p38 MAPK) to evaluate selectivity. For example, fluorophenyl substituents enhance binding to hydrophobic pockets in COX-2, but off-target effects may arise due to structural similarities with other kinase inhibitors .

- Computational Docking : Validate hypotheses using molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-receptor interactions .

Q. What experimental strategies optimize the fluorophenyl substituent’s role in enhancing bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at the 4-fluorophenyl position. Compare IC values in enzymatic assays.

- Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to identify critical hydrogen bonds or π-π stacking interactions. A related study showed that 4-fluorophenyl groups form a 2.9 Å hydrophobic contact with Val349 in COX-2 .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable esters or phosphates at the carboxylate group to improve bioavailability.

- Nanocarrier Systems : Use liposomal encapsulation (e.g., PEGylated liposomes) to enhance solubility, as demonstrated for similar isoxazole derivatives with >80% encapsulation efficiency .

Data Contradiction Analysis

Q. How to reconcile conflicting results in cytotoxicity assays across cell lines?

- Methodology :

- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Metabolic Profiling : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP, NADH) to rule out assay interference.

- Control Experiments : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay specificity. Contradictions may arise due to off-target effects or metabolic instability .

Structural and Computational Insights

Q. What computational tools predict the compound’s interactions with non-target proteins?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.